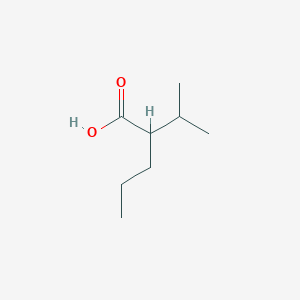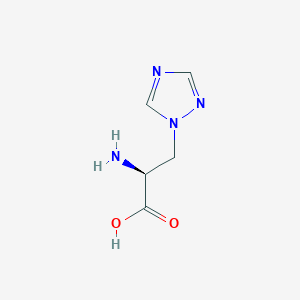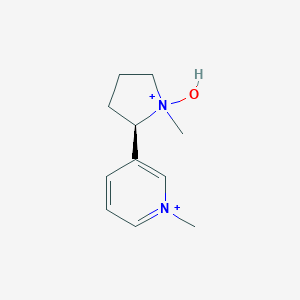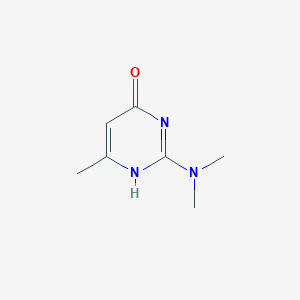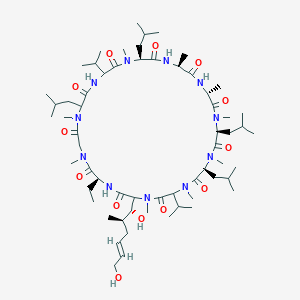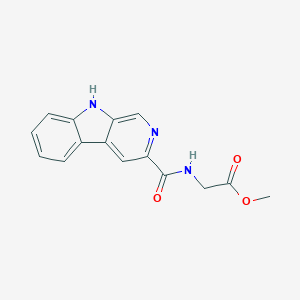
Glycinamide-beta-carboline-3-carboxylate methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycinamide-beta-carboline-3-carboxylate methyl ester (GBCM) is a synthetic compound that has been extensively studied in the field of neuroscience and pharmacology. This molecule is a derivative of beta-carbolines, which are naturally occurring compounds found in various plant species. GBCM has been shown to possess a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.
作用機序
The exact mechanism of action of Glycinamide-beta-carboline-3-carboxylate methyl ester is not fully understood. However, it has been suggested that Glycinamide-beta-carboline-3-carboxylate methyl ester exerts its neuroprotective effects by modulating the activity of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
生化学的および生理学的効果
Glycinamide-beta-carboline-3-carboxylate methyl ester has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurodegenerative diseases. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Glycinamide-beta-carboline-3-carboxylate methyl ester has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using Glycinamide-beta-carboline-3-carboxylate methyl ester in lab experiments is its high solubility in water and ethanol, which makes it easy to administer to animals. Additionally, Glycinamide-beta-carboline-3-carboxylate methyl ester has been shown to have low toxicity and no reported side effects. However, one of the limitations of using Glycinamide-beta-carboline-3-carboxylate methyl ester is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of Glycinamide-beta-carboline-3-carboxylate methyl ester. One potential area of research is the development of Glycinamide-beta-carboline-3-carboxylate methyl ester-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of Glycinamide-beta-carboline-3-carboxylate methyl ester. Additionally, further studies are needed to determine the optimal dosage and administration of Glycinamide-beta-carboline-3-carboxylate methyl ester in animal models.
合成法
Glycinamide-beta-carboline-3-carboxylate methyl ester is synthesized by the reaction of glycine with beta-carboline-3-carboxylic acid, which is then esterified with methanol. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of Glycinamide-beta-carboline-3-carboxylate methyl ester can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Glycinamide-beta-carboline-3-carboxylate methyl ester has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been reported to enhance cognitive function and memory in animal models.
特性
CAS番号 |
100009-01-6 |
|---|---|
製品名 |
Glycinamide-beta-carboline-3-carboxylate methyl ester |
分子式 |
C15H13N3O3 |
分子量 |
283.28 g/mol |
IUPAC名 |
methyl 2-(9H-pyrido[3,4-b]indole-3-carbonylamino)acetate |
InChI |
InChI=1S/C15H13N3O3/c1-21-14(19)8-17-15(20)12-6-10-9-4-2-3-5-11(9)18-13(10)7-16-12/h2-7,18H,8H2,1H3,(H,17,20) |
InChIキー |
KRSQNSNAAQYQQW-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
正規SMILES |
COC(=O)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
その他のCAS番号 |
100009-01-6 |
同義語 |
Gly-b-CCME glycinamide-beta-carboline-3-carboxylate methyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



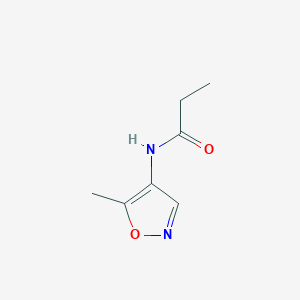
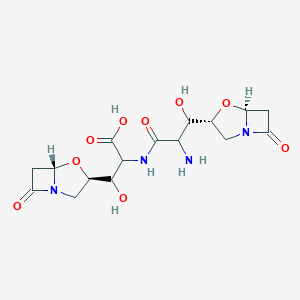
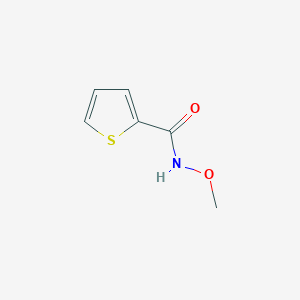
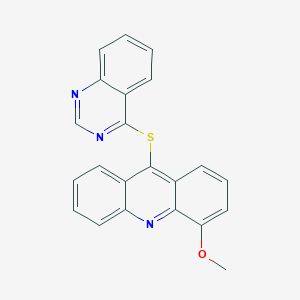
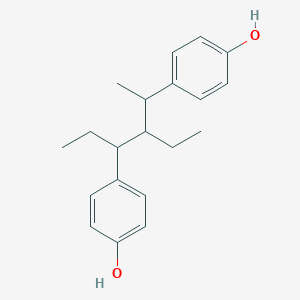
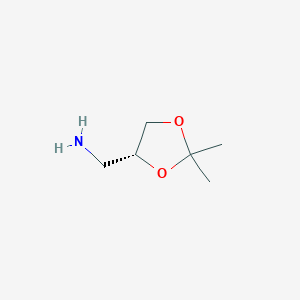
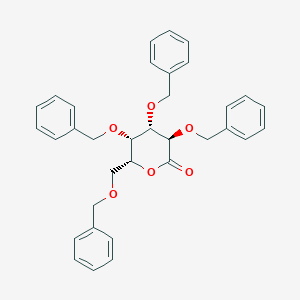
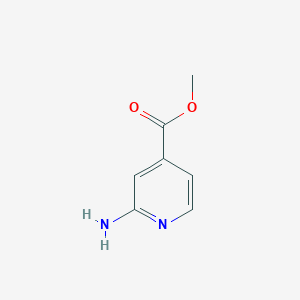
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
